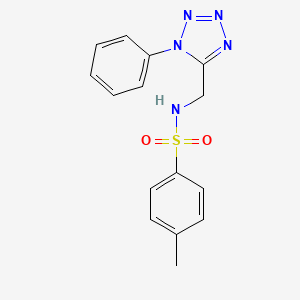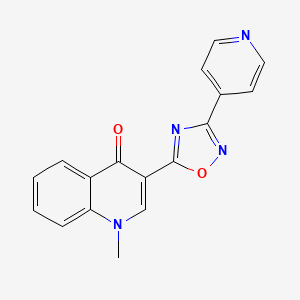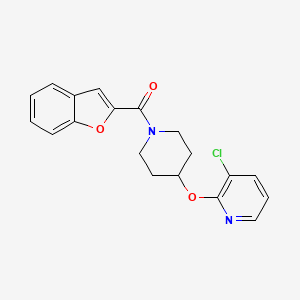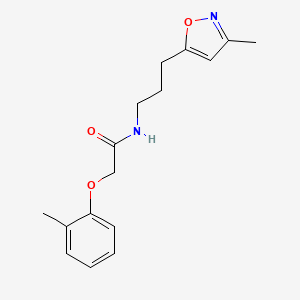![molecular formula C6H4ClF3N2O2 B2859044 2-[4-氯-3-(三氟甲基)吡唑基]乙酸 CAS No. 1006446-52-1](/img/structure/B2859044.png)
2-[4-氯-3-(三氟甲基)吡唑基]乙酸
货号 B2859044
CAS 编号:
1006446-52-1
分子量: 228.56
InChI 键: PXOIONIUIBRNGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” (CAS# 1006446-52-1) is a useful research chemical . It has a molecular weight of 228.55 and a molecular formula of C6H4ClF3N2O2 .
Molecular Structure Analysis
The molecular structure of “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” includes a pyrazole ring with a trifluoromethyl group and a chlorine atom attached to it . The Canonical SMILES representation is C1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” include a molecular weight of 228.55 and a molecular formula of C6H4ClF3N2O2 . The Canonical SMILES representation is C1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl .科学研究应用
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis and Properties of Pyrazoles
- Application : Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Methods : Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
- Results : Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
3. Use in Laboratory Chemicals
- Application : Compounds similar to “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” are used in laboratory chemicals .
- Methods : These compounds are used in various chemical reactions and syntheses in the laboratory .
- Results : The specific results or outcomes depend on the particular chemical reaction or synthesis being performed .
4. Use in Food, Drug, Pesticide or Biocidal Product
- Application : Compounds similar to “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” are used in the production of food, drugs, pesticides, and biocidal products .
- Methods : These compounds are used as ingredients or intermediates in the production of these products .
- Results : The specific results or outcomes depend on the particular product being produced .
5. Use in the Synthesis of Sorafenib
- Application : Compounds similar to “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” are used in the synthesis of Sorafenib , a drug used for the treatment of primary kidney cancer (advanced renal cell carcinoma), advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma.
- Methods : The specific methods of application or experimental procedures would be proprietary to the pharmaceutical company producing the drug .
- Results : The FDA has granted “Fast Track” designation for the therapy of advanced hepatocellular carcinoma (primary liver cancer) using Sorafenib .
6. Use in Laboratory Chemicals
- Application : Compounds similar to “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” are used in laboratory chemicals .
- Methods : These compounds are used in various chemical reactions and syntheses in the laboratory .
- Results : The specific results or outcomes depend on the particular chemical reaction or synthesis being performed .
7. Use in Food, Drug, Pesticide or Biocidal Product
- Application : Compounds similar to “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” are used in the production of food, drugs, pesticides, and biocidal products .
- Methods : These compounds are used as ingredients or intermediates in the production of these products .
- Results : The specific results or outcomes depend on the particular product being produced .
8. Use in the Synthesis of Sorafenib
- Application : Compounds similar to “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” are used in the synthesis of Sorafenib , a drug used for the treatment of primary kidney cancer (advanced renal cell carcinoma), advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma.
- Methods : The specific methods of application or experimental procedures would be proprietary to the pharmaceutical company producing the drug .
- Results : The FDA has granted “Fast Track” designation for the therapy of advanced hepatocellular carcinoma (primary liver cancer) using Sorafenib .
属性
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2/c7-3-1-12(2-4(13)14)11-5(3)6(8,9)10/h1H,2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOIONIUIBRNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid | |
CAS RN |
1006446-52-1 |
Source


|
| Record name | 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看


![1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea](/img/structure/B2858962.png)

![N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2858965.png)
![4-[4-(tert-butyl)benzoyl]-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2858970.png)




![(E)-N-[3-[2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2858978.png)


![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)
